2-(6-Fluoro-2-methyl-1-benzofuran-3-yl)ethanamine;hydrochloride is a chemical compound with the molecular formula and a molecular weight of 229.68 g/mol. This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities. The presence of a fluorine atom and an amine group in its structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
Methods and Technical Details
The synthesis of 2-(6-Fluoro-2-methyl-1-benzofuran-3-yl)ethanamine;hydrochloride typically involves several steps:
Structure and Data
The molecular structure of 2-(6-Fluoro-2-methyl-1-benzofuran-3-yl)ethanamine;hydrochloride can be represented as follows:
InChI=1S/C11H12FNO.ClH/c1-7-9(4-5-13)10-3-2-8(12)6-11(10)14-7;/h2-3,6H,4-5,13H2,1H3;1H
This structure highlights the presence of a benzofuran ring system substituted with a fluorine atom and an ethylamine side chain. The specific arrangement of atoms contributes to its chemical reactivity and biological activity .
Reactions and Technical Details
The compound undergoes various chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or to create analogs for further study.
The mechanism of action for 2-(6-Fluoro-2-methyl-1-benzofuran-3-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets within biological systems. It is believed to modulate the activity of certain receptors or enzymes, leading to various pharmacological effects. Research indicates that such compounds may influence pathways related to neurotransmission or cellular signaling, although detailed studies are needed to elucidate specific mechanisms .
Physical Properties
Chemical Properties
The compound exhibits stability under standard laboratory conditions but may react under extreme conditions (e.g., high temperatures or strong oxidizing agents). Its solubility characteristics are not well-documented but are essential for determining its suitability in various applications .
The scientific applications of 2-(6-Fluoro-2-methyl-1-benzofuran-3-yl)ethanamine;hydrochloride include:
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7